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DMT-dA(PAc) Phosphoramidite
Overview
Description
DMT-dA(PAc) Phosphoramidite: is a phosphoramidite compound used primarily in the synthesis of DNA and RNA oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) group, a phenoxyacetyl (PAc) group, and a deoxyadenosine (dA) nucleoside. This compound is essential in the field of molecular biology and biotechnology for the creation of synthetic nucleic acids.
Mechanism of Action
Target of Action
DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.
Result of Action
The result of the action of this compound is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.
Biochemical Analysis
Biochemical Properties
DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Method: Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base).
Third Method: The protected nucleoside is first treated with chloro N,N,N’,N’-tetraisopropyl phosphorodiamidite in the presence of an organic base to form a protected nucleoside diamidite.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated oligonucleotide synthesizers. These machines complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos .
Chemical Reactions Analysis
Types of Reactions:
Phosphoramidite Coupling Reaction: This compound undergoes the phosphoramidite coupling reaction, reacting with nucleophilic groups in the presence of an acidic azole catalyst.
Deprotection Reactions: The DMT and PAc groups can be removed under specific conditions to yield the desired oligonucleotide.
Common Reagents and Conditions:
Catalysts: 1H-tetrazole, 2-ethylthiotetrazole, 2-benzylthiotetrazole, 4,5-dicyanoimidazole.
Deprotection Conditions: Ammonium hydroxide or potassium carbonate in methanol.
Major Products: The major products formed from these reactions are synthetic DNA or RNA oligonucleotides, which are used in various research and therapeutic applications .
Scientific Research Applications
Oligonucleotide Synthesis
DMT-dA(PAc) Phosphoramidite is primarily utilized for the synthesis of oligonucleotides, which are short sequences of nucleotides essential for various molecular biology applications. The DMT group protects the 5' hydroxyl group during the synthesis process, allowing for selective coupling reactions. The PAc group provides additional stability and facilitates further modifications post-synthesis.
Key Features:
- Protection Strategy : The DMT group allows for the protection of the nucleobase during synthesis, while the PAc group stabilizes the adenine base.
- Coupling Efficiency : This phosphoramidite enhances the efficiency of coupling reactions in automated synthesizers, leading to higher yields of desired products.
DNA Research
In DNA research, this compound is instrumental in creating custom oligonucleotides tailored for specific studies. These synthesized oligonucleotides can be utilized in various applications including:
- Gene Studies : Facilitating the production of modified DNA for genetic research and diagnostics.
- PCR Amplification : Serving as primers in polymerase chain reaction (PCR) to amplify specific DNA sequences.
Case Study 1: Custom Oligonucleotide Synthesis
A study demonstrated the use of this compound in synthesizing oligonucleotides with specific modifications for gene expression analysis. The researchers successfully incorporated modified adenine into their oligonucleotide sequences, enhancing binding affinity and specificity during hybridization assays .
Case Study 2: Therapeutic Applications
Research has highlighted the potential of using this compound in developing therapeutic oligonucleotides for antisense therapy. By incorporating this phosphoramidite into oligonucleotide constructs, scientists were able to design molecules that effectively target and downregulate specific gene expressions associated with diseases .
Comparison with Similar Compounds
DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group for base protection instead of phenoxyacetyl.
DMT-dA(tac) Phosphoramidite: This variant uses a different protecting group for the adenine base.
Uniqueness: DMT-dA(PAc) Phosphoramidite is unique due to its use of the phenoxyacetyl group for base protection, which allows for milder deprotection conditions compared to other protecting groups .
Biological Activity
DMT-dA(PAc) Phosphoramidite is a significant compound in the field of molecular biology, primarily utilized for synthesizing DNA and RNA oligonucleotides. This phosphoramidite derivative of deoxyadenosine is characterized by its dimethoxytrityl (DMT) group and a phenoxyacetyl (PAc) group, which play crucial roles in its chemical reactivity and biological applications.
Overview
Chemical Structure and Properties:
- Molecular Formula: C₄₈H₅₄N₇O₈P
- Molecular Weight: 887.958 g/mol
- CAS Number: 110543-74-3
The compound's unique structure allows it to participate effectively in the synthesis of nucleic acids, making it an essential reagent in various biotechnological applications.
This compound functions through a well-defined mechanism during oligonucleotide synthesis:
- Activation: The DMT group protects the 5' hydroxyl group of the nucleoside, preventing premature polymerization.
- Coupling Reaction: It undergoes a coupling reaction with activated nucleotides to form phosphodiester bonds, extending the oligonucleotide chain.
- Deprotection: The DMT group is removed under acidic conditions, allowing subsequent nucleotide additions.
This mechanism is critical for producing high-quality oligonucleotides that are used in various research and therapeutic applications.
Biological Activity
The biological activity of this compound is primarily associated with its role in synthesizing oligonucleotides that can modulate gene expression and perform other genetic manipulations. Its applications include:
- Gene Silencing: Oligonucleotides synthesized using DMT-dA(PAc) can be designed to target specific mRNA sequences, leading to the degradation of those transcripts.
- Antisense Therapies: The compound is pivotal in developing antisense oligonucleotides that can inhibit gene expression by binding to complementary RNA sequences.
- Diagnostic Applications: Synthetic oligonucleotides are used in various assays, including PCR and hybridization techniques for detecting genetic material.
Study on Oligonucleotide Synthesis Efficiency
A study highlighted the efficiency of using this compound in high-density DNA array synthesis. The results indicated that using this phosphoramidite led to a stepwise yield of approximately 98% per coupling step, demonstrating its effectiveness in producing high-quality oligonucleotides suitable for array applications .
Therapeutic Applications
Research has shown that oligonucleotides synthesized with DMT-dA(PAc) can effectively modulate gene expression in cellular models. For instance, studies involving small interfering RNAs (siRNAs) designed with this phosphoramidite have shown promising results in silencing target genes associated with various diseases, including cancer .
Comparison with Similar Compounds
Compound | Protecting Group | Unique Features |
---|---|---|
DMT-dA(PAc) | Phenoxyacetyl | Milder deprotection conditions |
DMT-dA(bz) | Benzoyl | More robust but harsher deprotection conditions |
DMT-dA(tac) | Different PAc | Variations in base protection strategies |
This compound stands out due to its unique protecting group, which allows for milder deprotection conditions compared to other phosphoramidites. This property enhances the overall quality of synthesized oligonucleotides by minimizing side reactions during synthesis.
Future Directions
The ongoing research into improving the efficiency and specificity of oligonucleotide synthesis using this compound is promising. Future studies may focus on:
- Developing new protective groups that further enhance synthesis efficiency.
- Exploring applications in CRISPR technology for gene editing.
- Investigating the potential for therapeutic applications targeting specific diseases through personalized medicine approaches.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-SDNJGBRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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